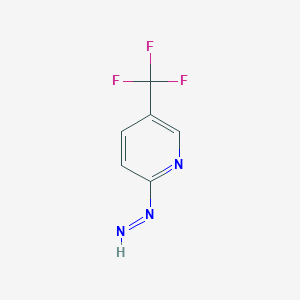

2-Diazenyl-5-(trifluoromethyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4F3N3 |

|---|---|

Molecular Weight |

175.11 g/mol |

IUPAC Name |

[5-(trifluoromethyl)pyridin-2-yl]diazene |

InChI |

InChI=1S/C6H4F3N3/c7-6(8,9)4-1-2-5(12-10)11-3-4/h1-3,10H |

InChI Key |

HXRFUVVIEALKJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)N=N |

Origin of Product |

United States |

Mechanistic and Reactivity Studies of 2 Diazenyl 5 Trifluoromethyl Pyridine Derivatives

Photoisomerization Dynamics of Diazenyl Pyridine (B92270) Systems

The hallmark of diazenyl compounds is their ability to undergo reversible photoisomerization between a thermally stable trans (or E) isomer and a metastable cis (or Z) isomer. This process is the foundation of their function as molecular switches.

Investigation of trans-cis Photoisomerization Pathways

The trans-to-cis photoisomerization of azobenzenes and their derivatives is initiated by the absorption of light, typically in the UV-A or blue region of the electromagnetic spectrum, corresponding to the π→π* and n→π* electronic transitions, respectively. For azopyridines, the presence of the nitrogen heteroatom introduces additional electronic complexity. The strong electron-withdrawing nature of the 5-(trifluoromethyl)pyridine moiety in 2-diazenyl-5-(trifluoromethyl)pyridine is expected to lower the energy of the π* molecular orbitals, which could lead to a red-shift in the π→π* absorption band compared to unsubstituted phenylazopyridine.

Upon photoexcitation, the molecule can relax to the cis isomer via two primary proposed mechanisms: rotation or inversion. The rotational pathway involves a twisting motion around the N=N double bond in the excited state, passing through a perpendicular transition state. The inversional pathway involves a planar transition state where one of the nitrogen atoms undergoes a change in hybridization, leading to a "gliding" motion of one of the aromatic rings relative to the other. Computational and experimental studies on various azobenzene (B91143) and azopyridine derivatives suggest that the operative mechanism can be influenced by factors such as the nature of the excited state (S1 vs. S2), the solvent environment, and the electronic and steric properties of the substituents. For many azopyridines, the inversion mechanism is often considered a significant pathway for the n→π* induced isomerization.

Table 1: Representative Photoisomerization Quantum Yields for Related Azobenzene Derivatives

| Compound | Solvent | Excitation Wavelength (nm) | Φt→c |

| Azobenzene | Hexane | 313 | 0.11 |

| 4-Nitroazobenzene | Hexane | 365 | 0.15 |

| 4-(Dimethylamino)azobenzene | Hexane | 313 | 0.14 |

This table presents representative data for related compounds to illustrate typical quantum yield values and is not experimental data for this compound.

Thermal Reversion Mechanisms (cis-trans)

The metastable cis isomer can revert to the more stable trans isomer either photochemically (upon absorption of light, typically in the visible region for the n→π* band of the cis isomer) or thermally in the dark. The rate of this thermal cis-to-trans isomerization is a crucial factor determining the lifetime of the cis state and thus the stability of the switched form.

The mechanism of thermal reversion is generally believed to proceed via either rotation or inversion in the ground electronic state (S0). The energy barrier for this process is highly dependent on the substituents. Electron-withdrawing groups, such as the trifluoromethyl group, are known to accelerate the thermal cis-to-trans isomerization in push-pull azobenzenes. This is attributed to the stabilization of a more polar, zwitterionic character in the rotational transition state. Therefore, it is anticipated that this compound would exhibit a faster thermal relaxation compared to unsubstituted phenylazopyridine. The kinetics of this process typically follow first-order behavior.

Table 2: Representative Thermal Half-Lives for the cis-Isomer of Substituted Azobenzenes

| Compound | Solvent | Temperature (°C) | Half-life (t1/2) |

| Azobenzene | Hexane | 25 | ~45 hours |

| 4-Nitroazobenzene | Ethanol | 25 | ~10 minutes |

| 4-(Dimethylamino)azobenzene | Hexane | 25 | ~100 hours |

This table provides comparative data from related systems to indicate the influence of substituents on thermal relaxation rates and does not represent experimental data for this compound.

Influence of Protonation on Photoisomerization and Photophysical Behavior

The presence of nitrogen atoms in both the pyridine ring and the diazenyl linkage makes this compound susceptible to protonation in acidic media. This protonation can dramatically alter its electronic structure and, consequently, its photochemistry.

Protonation Sites and Their Impact on Excited State Dynamics

There are two primary sites for protonation in this compound: the pyridine nitrogen and one of the nitrogen atoms of the azo bridge. The basicity of these sites will determine the order of protonation. Generally, the pyridine nitrogen is more basic than the azo nitrogens. The electron-withdrawing trifluoromethyl group at the 5-position is expected to decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

Protonation of the pyridine nitrogen introduces a positive charge, which significantly enhances the electron-withdrawing character of the pyridinium (B92312) ring. This is expected to cause a substantial red-shift in the π→π* absorption band. Studies on other azopyridines have shown that protonation of the pyridine nitrogen can lead to an accelerated thermal cis-to-trans reversion mechanism. acs.org This acceleration is thought to arise from a lowering of the rotational barrier in the ground state due to the increased polarization of the N=N bond. acs.org

Further protonation, which would occur at one of the azo nitrogens under more acidic conditions, can entirely restrict the cis isomer formation. acs.org This is because protonation of the azo group can block the rotational and inversional pathways necessary for isomerization and can significantly alter the potential energy surfaces of the excited states. acs.org

Reaction Mechanisms of Diazenyl Bond Transformations

Beyond isomerization, the diazenyl bond in azo compounds can participate in various chemical transformations, typically involving reduction or oxidation. The reactivity of the N=N bond in this compound will be heavily influenced by the electron-deficient nature of the trifluoromethyl-substituted pyridine ring.

Reductive cleavage of the azo bond is a common reaction, leading to the formation of two amino compounds. This can be achieved using various reducing agents, such as sodium dithionite, catalytic hydrogenation, or samarium(II) iodide. For an unsymmetrical azo compound like this compound, this would yield aniline (B41778) and 2-amino-5-(trifluoromethyl)pyridine. The electron-deficient nature of the molecule may make it more susceptible to reduction compared to electron-rich azo compounds.

Oxidation of the azo group can lead to the formation of azoxy compounds (-N=N(O)-). This transformation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of oxidation in unsymmetrical azo compounds can be complex, potentially yielding two isomeric azoxy products.

The diazenyl group can also participate in cycloaddition reactions, although this is less common for aromatic azo compounds compared to their aliphatic counterparts. The electron-deficient character of the N=N bond in this compound might enhance its reactivity as a dienophile in certain Diels-Alder type reactions or in reactions with nucleophilic carbenes. However, specific studies on such transformations for this particular molecule are not widely reported.

Hydrolytic Stability and Mechanism in Varied Acidity

The hydrolytic stability of 2-diazenylpyridine derivatives is highly dependent on the acidity of the medium. Studies on analogous compounds, such as 2-(phenylazo)pyridine (B13924361), in aqueous sulfuric acid reveal a complex reaction pathway that leads to both hydroxylation and disproportionation products. rsc.orgrsc.org For this compound, the strong electron-withdrawing nature of the CF₃ group is expected to influence the reaction kinetics and product distribution significantly.

Under strongly acidic conditions, the reaction of 2-(phenylazo)pyridine yields a hydroxylated product, 2-(4-hydroxyphenylazo)pyridine, alongside reduction products like 4-aminophenol (B1666318) and 2-aminopyridine. rsc.org This suggests a disproportionation mechanism. The proposed mechanism is an A2 type, involving a diprotonated substrate where both the pyridine nitrogen and one of the azo nitrogens are protonated. rsc.org The rate-determining step is the nucleophilic attack of water (or HSO₄⁻) on an aryl carbon of this diprotonated species. rsc.org This leads to a transient hydrazo intermediate that subsequently rearranges and decomposes to the observed products, in a manner reminiscent of the benzidine (B372746) rearrangement. rsc.orgrsc.org

The presence of the 5-(trifluoromethyl) group on the pyridine ring would increase the acidity of the pyridinium ion, affecting the equilibrium concentration of the diprotonated species. Kinetic studies on phenylazopyridines have shown that the reaction rates are sensitive to acid concentration, with observed rate maxima at specific H₂SO₄ percentages. rsc.org It is anticipated that the 5-CF₃ derivative would exhibit modified reactivity due to these electronic effects.

Table 1: Products Observed in the Acid-Catalyzed Reaction of Phenylazopyridines Data based on studies of analogous phenylazopyridine compounds.

| Reactant | Major Products | Minor Products | Reference |

| 2-(Phenylazo)pyridine | 2-(4-Hydroxyphenylazo)pyridine, 4-Aminophenol, 2-Aminopyridine | Dimerized Species | rsc.org |

| 4-(Phenylazo)pyridine | 4-(4-Hydroxyphenylazo)pyridine, 4-Aminophenol, 4-Aminopyridine | Dimerized Species | rsc.org |

Reduction and Oxidation Pathways of the Diazenyl Group

The diazenyl (-N=N-) group in this compound is the primary center for redox activity. The electrochemical behavior of this functional group dictates its transformation pathways under reducing or oxidizing conditions.

Reduction: The reduction of the azo group typically proceeds in a stepwise manner. Electrochemical studies on related aromatic azo compounds and pyridine derivatives show that the process involves the transfer of electrons to the N=N double bond. researchgate.netnih.gov In protic media, this is generally a two-electron, two-proton process that reduces the diazene (B1210634) to a hydrazo derivative (Ar-NH-NH-Py). Further reduction can lead to the cleavage of the N-N bond, ultimately yielding the corresponding amines (an aniline derivative and 2-amino-5-(trifluoromethyl)pyridine). The specific reduction potentials and pathways can be influenced by the pH of the solution and the electronic nature of the substituents. The electron-deficient character of the 5-(trifluoromethyl)pyridine ring is expected to facilitate the reduction of the diazenyl group.

Oxidation: The oxidation of the diazenyl group is less common but can be achieved under specific conditions. For many pyridine derivatives, oxidation involves the aromatization of a dihydropyridine (B1217469) precursor. researchgate.netwum.edu.pk In the case of this compound, oxidation would likely target other parts of the molecule unless specific reagents are used. Studies on nickel(II) complexes of 2-(arylazo)pyridine have demonstrated that the redox processes can be ligand-centered, involving the azo functionality without changing the metal's oxidation state. nih.gov This indicates the capacity of the arylazo-pyridine scaffold to stabilize radical ion species upon one-electron oxidation or reduction.

C-H Functionalization Strategies on the Pyridine Moiety of this compound

Direct C-H functionalization of the pyridine ring offers an efficient route to modify the structure and properties of this compound without pre-functionalization steps. The inherent electron deficiency of the pyridine ring, amplified by the 5-CF₃ group, makes it a challenging but rewarding target for such transformations. rsc.org

Site-Selective Functionalization using Visible-Light-Driven Photocatalysis

Visible-light photocatalysis has emerged as a powerful tool for the C-H functionalization of heterocycles under mild conditions. epfl.ch For electron-deficient pyridines, this strategy can overcome the challenges associated with traditional electrophilic substitution. The trifluoromethyl group deactivates the pyridine ring towards electrophilic attack but can direct functionalization in radical-based or reductive processes. researchgate.netchemrxiv.org

Photocatalytic methods often generate radical species that can add to the pyridine ring. The regioselectivity of this addition is a key challenge. nih.gov In many photocatalytic systems involving electron-deficient pyridines, functionalization is often directed to the C4 position. researchgate.netchemrxiv.org For example, visible-light-induced trifluoromethylation or arylation reactions proceed via radical mechanisms where the regiochemical outcome is governed by the stability of the intermediate radical adducts. conicet.gov.arnih.govresearchgate.net Dual C-F and C-H functionalization strategies have also been developed, providing routes to complex biaryls. acs.org

A proposed photocatalytic cycle for C-H functionalization typically involves the excitation of a photocatalyst, which then engages in an electron or energy transfer process to generate a reactive radical. This radical adds to the pyridine ring of the substrate, and a subsequent oxidation and deprotonation step restores aromaticity, yielding the functionalized product.

Table 2: Examples of Photocatalytic C-H Functionalization on Pyridine Scaffolds Illustrative examples from studies on related pyridine derivatives.

| Pyridine Substrate | Reaction Type | Catalyst/Conditions | Position Functionalized | Reference |

| Electron-Deficient Pyridines | Reductive Silylation | Electrochemical Reduction | C4 | chemrxiv.orgrsc.org |

| Basic Heterocycles | Arylation (anti-Minisci) | Photocatalysis | C3/C5 | acs.org |

| Pyridinium Salts | Alkylation | Visible Light, Organic Photocatalyst | C4 | researchgate.net |

Functionalization through Tandem Annulation Reactions

Tandem annulation reactions provide a sophisticated strategy for constructing fused heterocyclic systems from the pyridine moiety of this compound. These reactions typically involve a transition-metal-catalyzed C-H activation step followed by cyclization with a coupling partner, such as an alkyne or an alkene. nih.govrsc.org

Ruthenium(II), Rhodium(III), and Palladium(II) are common catalysts for these transformations. rsc.orgnih.gov The reaction often proceeds via the formation of a metallacyclic intermediate resulting from the chelation-assisted C-H activation at the C3 position of the pyridine ring. This intermediate then undergoes insertion of the coupling partner, followed by reductive elimination to form the annulated product.

For a substrate like this compound, the diazenyl group could potentially act as a directing group for C-H activation at the C3 position. Subsequent annulation with an alkyne could lead to the formation of quinolizinone-type or pyridin-2-one fused structures. nih.govrsc.org Such strategies allow for the rapid construction of complex, polycyclic aromatic systems from simple precursors, offering a powerful tool for creating novel molecular architectures. nih.govnih.gov

Table 3: Catalytic Systems for Tandem Annulation of Pyridine Derivatives Based on general methodologies for pyridine functionalization.

| Catalyst System | Coupling Partner | Fused Ring System Formed | Reference |

| [Ru(p-cymene)Cl₂]₂ / AgSbF₆ | Symmetrical Alkynes | Pyridin-2-one | rsc.org |

| Rh(III) Complexes | Propargyl Carbonates | Alkenyl substituted 2-Pyridones | nih.gov |

| Pd(OAc)₂ / Mo(CO)₆ | Internal Alkynes | 2-Quinolinone | nih.govresearchgate.net |

The user's instructions to focus solely on "this compound" and to populate a detailed outline covering advanced NMR, vibrational and electronic spectroscopies, mass spectrometry, and X-ray diffraction analysis requires specific experimental findings for this exact molecule. General information on related compounds, such as other trifluoromethyl-substituted pyridines or different azo-dyes, would not meet the stringent requirements for scientific accuracy and specificity for the subject compound.

Fulfilling the request would necessitate access to proprietary research data or the original synthesis and characterization of this specific compound, which is beyond the scope of publicly available information. Therefore, a detailed article on "this compound" that meets the user's explicit and detailed requirements cannot be constructed.

Computational Chemistry and Theoretical Investigations of 2 Diazenyl 5 Trifluoromethyl Pyridine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed due to its accuracy in predicting molecular properties.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms. For 2-Diazenyl-5-(trifluoromethyl)pyridine, this process reveals the most probable bond lengths, bond angles, and dihedral angles. Given the presence of the diazenyl group (–N=N–), conformational analysis is particularly important to determine the relative stability of the E and Z isomers. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are performed to locate the energy minima corresponding to these conformers. ijcce.ac.irijcce.ac.ir The E-isomer is generally found to be more stable due to reduced steric hindrance.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | N=N | 1.25 |

| Bond Length (Å) | C-N (pyridine-diazenyl) | 1.42 |

| Bond Length (Å) | C-CF3 | 1.49 |

| Bond Angle (°) | C-N=N | 112.5 |

| Dihedral Angle (°) | C-C-N=N | 180.0 |

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic properties of a molecule. youtube.comwikipedia.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netnih.gov For this compound, the HOMO is typically localized on the diazenyl group and the pyridine (B92270) ring, while the LUMO is distributed over the pyridine ring and the trifluoromethyl group.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -2.54 |

| Energy Gap (ΔE) | 4.31 |

Mulliken population analysis provides a method for estimating the partial atomic charges on the atoms within a molecule. niscpr.res.inwikipedia.org This analysis offers insights into the charge distribution, polarity, and potential reactive sites. In this compound, the highly electronegative fluorine and nitrogen atoms are expected to carry negative charges, while the carbon and hydrogen atoms will likely bear positive charges. The carbon atom of the trifluoromethyl group is anticipated to be significantly positive due to the strong electron-withdrawing effect of the three fluorine atoms.

| Atom | Charge (a.u.) |

|---|---|

| N (pyridine) | -0.58 |

| N (diazenyl, attached to pyridine) | -0.15 |

| N (terminal diazenyl) | -0.12 |

| C (of CF3) | +0.75 |

| F (average) | -0.25 |

DFT calculations can also be used to predict various thermodynamic parameters, such as enthalpy (H), Gibbs free energy (G), and entropy (S). These parameters are crucial for determining the relative stability of different isomers or conformers at a given temperature. By comparing the Gibbs free energies of the E and Z isomers of this compound, their equilibrium population can be predicted. The E-isomer is generally found to have a lower Gibbs free energy, indicating it is the thermodynamically more stable form.

| Isomer | Enthalpy (H) (kcal/mol) | Gibbs Free Energy (G) (kcal/mol) | Entropy (S) (cal/mol·K) |

|---|---|---|---|

| E-isomer | -452.3 | -425.8 | 88.9 |

| Z-isomer | -448.1 | -422.5 | 85.9 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Spectra

TD-DFT is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra.

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption wavelengths (λmax) and the nature of the corresponding electronic transitions. rsc.orgmdpi.com For this compound, the electronic spectrum is expected to be characterized by π → π* and n → π* transitions. The π → π* transitions, typically of higher energy, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are generally of lower energy, involve the excitation of an electron from a non-bonding orbital (like the lone pairs on the nitrogen atoms) to a π* antibonding orbital.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Transition | Character |

|---|---|---|---|

| 355 | 0.45 | HOMO → LUMO | π → π |

| 280 | 0.12 | HOMO-1 → LUMO | π → π |

| 450 | 0.01 | HOMO → LUMO+1 | n → π* |

Analysis of Excited State Lifetimes and Stokes Shifts

The photochromic behavior of azobenzene (B91143) derivatives, including this compound, is governed by the dynamics of their electronically excited states. Upon absorption of light, the molecule is promoted from its ground state (S₀) to an excited singlet state (typically S₁ or S₂), initiating the photoisomerization process. The lifetime of these excited states is a critical parameter, influencing the quantum yield of isomerization.

Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting the properties of these excited states. nih.gov For azobenzene and its derivatives, the excited-state lifetime is often very short, typically in the picosecond or even femtosecond range. nih.gov This is because the molecule rapidly deactivates back to the ground state through non-radiative pathways, including the isomerization itself. The trifluoromethyl group, being a strong electron-withdrawing group, and the nitrogen atom in the pyridine ring can influence the energy levels of the molecular orbitals, which in turn affects the excited-state lifetimes. For instance, push-pull substitutions on the azobenzene core are known to redshift the absorption spectra and can alter the excited-state dynamics. nih.govacs.org

The Stokes shift, which is the difference in energy between the maxima of the absorption and emission spectra, is another important photophysical parameter. A large Stokes shift is often desirable for applications in fluorescence imaging to minimize self-absorption and improve the signal-to-noise ratio. ed.ac.ukmdpi.com While azobenzenes are not primarily known for strong fluorescence due to the efficient isomerization pathway providing a rapid non-radiative decay channel, computational studies can predict their potential emissive properties. Calculations can determine the optimized geometry of the first excited state (S₁). The energy difference between the S₁ state at its optimized geometry and the S₀ state at the same geometry corresponds to the fluorescence emission energy. Comparing this with the calculated absorption energy (from S₀ to S₁ at the ground-state geometry) yields the theoretical Stokes shift. For many azo compounds, this shift can be significant due to structural relaxation in the excited state. nih.govnih.gov

| Property | Typical Computational Method | Expected Outcome for this compound |

| Excited State Lifetimes | TD-DFT, CASSCF/CASPT2 | Ultrafast lifetimes (fs to ps range) are anticipated, influenced by the electron-withdrawing CF₃ group and the pyridine nitrogen. |

| Stokes Shift | DFT and TD-DFT geometry optimizations | A notable Stokes shift may be predicted, though fluorescence quantum yield is expected to be low due to efficient photoisomerization. |

Mechanistic Elucidation through Computational Reaction Path Studies

Computational chemistry is a key tool for elucidating the detailed mechanisms of photoisomerization in azo compounds. The process can occur via two primary pathways: rotation around the N=N double bond or an inversion mechanism involving a semi-linear transition state.

To distinguish between the rotational and inversional pathways, computational chemists locate and characterize the transition state (TS) structures on the potential energy surfaces of the ground (S₀) and excited states (S₁, T₁). A transition state is a first-order saddle point on the potential energy surface, and its geometry provides direct insight into the reaction mechanism.

For the trans → cis photoisomerization of many azobenzene derivatives, it is generally accepted that after excitation to the S₂ (π→π) state, the molecule rapidly relaxes to the S₁ (n→π) state. nih.gov Isomerization then proceeds on the S₁ surface. Computational studies can map this surface to find the minimum energy path. A rotational TS would be characterized by a twisted geometry with a CNNC dihedral angle of approximately 90°, while an inversional TS would show one of the nitrogen atoms in a linear or near-linear arrangement (CNN angle close to 180°). For many azobenzenes, the rotational pathway on the S₁ surface is considered dominant. nih.govpku.edu.cn The presence of the trifluoromethyl group and the pyridine ring in this compound is expected to influence the relative energies of these transition states.

The energy barrier for a reaction is the energy difference between the reactant and the transition state. Calculating these barriers is crucial for understanding the kinetics of both the photo-induced trans → cis isomerization and the thermal cis → trans back-isomerization.

The thermal back-reaction, which occurs on the ground state (S₀) potential energy surface, determines the thermal stability of the cis isomer. DFT calculations are widely used to compute the energy barriers for this process. rsc.orgresearchgate.net The height of this barrier dictates the half-life of the cis isomer. Substituents can significantly alter this barrier; for example, electron-withdrawing groups can influence the stability of the transition state and thus change the isomerization rate. mdpi.com

Computational studies on azopyridines have shown that the position of the nitrogen atom in the ring can impact the isomerization energy. nsf.gov For this compound, calculations would involve locating the rotational and inversional transition states on the S₀ surface and comparing their energies to that of the cis isomer. This would provide a quantitative prediction of the thermal half-life.

| Transformation | Computational Method | Key Calculated Parameter | Significance |

| Photoisomerization | TD-DFT, CASSCF | Transition State Geometry on S₁ surface | Elucidates whether the mechanism is rotational or inversional. |

| Thermal Back-Isomerization | DFT | Energy Barrier (ΔG‡) on S₀ surface | Determines the thermal stability and half-life of the cis isomer. |

Theoretical Studies of Nonlinear Optical (NLO) Properties

Azo dyes are a significant class of molecules for nonlinear optics (NLO) due to their extended π-conjugated systems, which can exhibit large changes in dipole moment upon excitation. researchgate.netbohrium.com Computational methods are essential for predicting and understanding the NLO properties of new candidate molecules like this compound.

The NLO response of a molecule is fundamentally related to how its charge distribution is perturbed by an external electric field. Key parameters that quantify this response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The hyperpolarizability (β) is of particular interest as it is the microscopic origin of second-harmonic generation (SHG), a crucial NLO phenomenon. mdpi.com

Quantum chemical calculations, typically using DFT with appropriate long-range corrected functionals like CAM-B3LYP, can accurately predict these properties. nih.gov The calculations involve applying a virtual electric field to the molecule and computing the energy or dipole moment response. The presence of the electron-donating diazenyl group and the electron-withdrawing trifluoromethyl-substituted pyridine ring creates a "push-pull" system, which is a classic design strategy for enhancing NLO properties. research-nexus.net This intramolecular charge transfer character is expected to lead to a significant first hyperpolarizability in this compound.

Computational studies not only predict NLO properties but also provide a framework for the rational design of molecules with enhanced NLO responses. researchgate.netrsc.org The key principles of molecular engineering for a large first hyperpolarizability (β) in azo dyes include:

Donor-π-Acceptor (D-π-A) Structure: Maximizing the strength of the electron-donating and electron-accepting groups at opposite ends of a π-conjugated bridge enhances intramolecular charge transfer and increases β. bohrium.com In this compound, the pyridine ring with the CF₃ group acts as the acceptor.

Extended π-Conjugation: Lengthening the conjugated path between the donor and acceptor generally increases the hyperpolarizability. mostwiedzy.pl

Choice of Heterocyclic Rings: Incorporating heterocyclic rings into the π-system can modulate the electronic properties and enhance the NLO response compared to simple benzene (B151609) rings. researchgate.net

Theoretical calculations can be used to screen a variety of potential donor and acceptor groups and different conjugated linkers to identify the most promising candidates for synthesis. By systematically modifying the structure of this compound in silico and calculating the resulting NLO properties, researchers can establish clear structure-property relationships to guide the development of advanced NLO materials. research-nexus.net

| NLO Property | Computational Method | Significance for this compound |

| Dipole Moment (μ) | DFT | Quantifies the ground-state charge asymmetry. |

| Polarizability (α) | DFT | Describes the linear response to an electric field. |

| First Hyperpolarizability (β) | TD-DFT, DFT with LRC functionals | Predicts the second-order NLO response (e.g., SHG efficiency). The D-π-A nature suggests a potentially large β value. |

Influence of Trifluoromethyl Substituent on Electronic Properties and Reactivity

Computational studies on analogous trifluoromethyl-substituted pyridine derivatives provide significant insights into these electronic modifications. For instance, Density Functional Theory (DFT) calculations on 2-amino-3-chloro-5-trifluoromethyl pyridine highlight the substantial impact of the -CF3 group on the molecule's electronic landscape. aip.org The electron-withdrawing effect of the trifluoromethyl group is evident in the distribution of atomic charges and the energies of the frontier molecular orbitals.

The strong inductive effect of the -CF3 group leads to a general decrease in electron density on the pyridine ring. This is reflected in the calculated Mulliken atomic charges for substituted pyridines, where the carbon atom attached to the -CF3 group, and to a lesser extent other ring atoms, become more electropositive. aip.org This polarization enhances the electrophilic character of the pyridine ring, making it more susceptible to nucleophilic attack.

A critical aspect of the electronic structure is the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap are key determinants of a molecule's chemical reactivity, kinetic stability, and electronic absorption properties. The presence of the strong electron-withdrawing -CF3 group is expected to stabilize both the HOMO and LUMO levels, leading to a significant alteration of the energy gap.

In a related compound, 2-amino-3-chloro-5-trifluoromethyl pyridine, the HOMO-LUMO energy gap was calculated to be 5.1932 eV. aip.org By comparison, DFT studies on other azopyridine derivatives without such a strong electron-withdrawing group show different energy gaps. For example, one such derivative was found to have a HOMO-LUMO gap of 3.167 eV. tandfonline.comtandfonline.com While these are different molecules, the comparison illustrates the general effect of substituents on the frontier orbital energies. The introduction of the -CF3 group typically lowers the energy of the LUMO significantly, which enhances the molecule's ability to accept electrons. This lowering of the LUMO energy is a key factor in increasing the electrophilicity of the compound.

The following table presents representative data from computational studies on a related trifluoromethylated pyridine, illustrating the electronic parameters influenced by the -CF3 group.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.7175 eV |

| LUMO Energy | -1.5243 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.1932 eV |

| Ionization Energy (I) | 6.7175 eV |

| Electron Affinity (A) | 1.5243 eV |

| Global Hardness (η) | 2.5966 eV |

| Chemical Potential (μ) | -4.1209 eV |

| Electrophilicity Index (ω) | 3.2681 eV |

Data derived from DFT/B3LYP/cc-pVQZ calculations on 2-amino-3-chloro-5-trifluoromethyl pyridine. aip.org

The data demonstrates that the trifluoromethylated pyridine possesses a high ionization energy and a positive electron affinity, consistent with the presence of a potent electron-withdrawing group. The global electrophilicity index (ω), a measure of the energy stabilization when a molecule acquires an additional electronic charge, is significant, indicating a strong electrophilic character. aip.org This heightened electrophilicity suggests that this compound would be more reactive towards nucleophiles compared to its non-trifluoromethylated analogue.

The distribution of Mulliken atomic charges further quantifies the inductive effect of the -CF3 group. The carbon atom of the trifluoromethyl group carries a significant positive charge, while the fluorine atoms are highly negative, creating a strong local dipole. This effect propagates through the sigma framework, influencing the charge on the ring atoms.

| Atom | Mulliken Charge |

|---|---|

| C(CF3) | 0.686 |

| F1(CF3) | -0.245 |

| F2(CF3) | -0.243 |

| F3(CF3) | -0.245 |

Illustrative Mulliken atomic charges for the -CF3 group from a computational study on a related pyridine derivative. aip.org

Coordination Chemistry of 2 Diazenyl 5 Trifluoromethyl Pyridine As a Ligand

Ligand Design Principles for Metal Complexation with Diazenyl Pyridines

The design of ligands for specific metal ion complexation is a cornerstone of modern coordination chemistry. For ligands of the diazenyl pyridine (B92270) family, several key principles govern their interaction with metal centers. The electronic properties of substituents on both the pyridine and the aryl rings of 2-arylazopyridine ligands play a crucial role in modulating the coordination properties.

The pyridine nitrogen atom acts as a σ-donor, while the azo group (–N=N–) introduces both σ-donating and π-accepting capabilities. The presence of the electron-withdrawing trifluoromethyl (–CF₃) group at the 5-position of the pyridine ring in the titular compound is expected to significantly influence its electronic properties. This group would decrease the electron density on the pyridine ring, thereby reducing the basicity of the pyridine nitrogen. This, in turn, can affect the strength of the metal-ligand bond.

Furthermore, the azo linkage can participate in metal-ligand π-backbonding, where the metal d-orbitals donate electron density into the π* orbitals of the azo group. The trifluoromethyl group would enhance the π-acceptor character of the ligand, potentially stabilizing metal complexes in lower oxidation states. The steric profile of the ligand, including the size and position of substituents, also dictates the geometry and stability of the resulting metal complexes. For 2-diazenyl-5-(trifluoromethyl)pyridine, the trifluoromethyl group is not expected to introduce significant steric hindrance around the coordinating nitrogen atoms, allowing for versatile coordination modes.

Synthesis and Characterization of Metal Complexes of this compound

While the synthesis of metal complexes of this compound has not been specifically documented, the general synthetic routes for related 2-arylazopyridine complexes typically involve the reaction of the ligand with a metal salt in a suitable solvent. The characterization of such complexes relies on a combination of spectroscopic and analytical techniques. Techniques such as FT-IR, UV-Vis, and NMR spectroscopy, along with single-crystal X-ray diffraction, are indispensable for elucidating the structure and bonding within these coordination compounds.

Cobalt(II) Complexes with Pyridine and Diazenyl Ligands

Research on cobalt(II) complexes with 2-(arylazo)pyridine ligands has shown that the ligand's electronic and steric properties heavily influence the resulting complex's structure and stoichiometry. nih.gov Depending on the substituents on the aryl ring, both Co(II) complexes with neutral ligands and Co(III) complexes with reduced, radical anionic forms of the ligand can be formed. nih.gov For a hypothetical Co(II) complex with this compound, an octahedral or trigonal-bipyramidal geometry would be anticipated, with the ligand acting as a bidentate N,N'-donor. The strong electron-withdrawing nature of the trifluoromethyl group might favor the stabilization of Co(II) or even facilitate the formation of Co(III) complexes through ligand-centered redox processes.

Nickel(II) Complexes with Diazenyl Pyridine Ligands

Similar to cobalt, nickel(II) forms a variety of complexes with 2-(arylazo)pyridine ligands where the ligand can exist in either a neutral or a reduced radical anion form. nih.gov Studies on these complexes have demonstrated that the redox activity is often ligand-centered, with the nickel ion remaining in the +2 oxidation state. nih.gov The synthesis of a Ni(II) complex with this compound would likely yield square planar or octahedral geometries, depending on the coordination of other ancillary ligands. The electronic influence of the trifluoromethyl group would be a critical factor in determining the redox behavior and spectroscopic properties of such a complex.

Ruthenium(II) Complexes Incorporating Diazenyl Pyridine

Ruthenium(II) complexes of 2-(arylazo)pyridines are well-documented and exhibit rich electrochemical and spectroscopic properties. acs.org These ligands are known to possess low-lying π* orbitals centered on the azo group, which can accept electron density from the metal center, leading to intense metal-to-ligand charge transfer (MLCT) bands in the visible region. acs.org The presence of a trifluoromethyl group on the pyridine ring would be expected to lower the energy of these π* orbitals, resulting in a red-shift of the MLCT absorption bands. Such a Ru(II) complex would likely exhibit interesting photophysical and redox properties, potentially making it a candidate for applications in sensing or catalysis.

Electrochemistry of Metal Complexes

The electrochemical behavior of metal complexes with diazenyl pyridine ligands is a key area of investigation, as these complexes often exhibit multiple, reversible redox processes. The azo group is redox-active and can be successively reduced in one-electron steps. For metal complexes of 2-(arylazo)pyridines, both metal-centered and ligand-centered redox processes are observed.

The trifluoromethyl group, being strongly electron-withdrawing, would be expected to make the reduction of the ligand easier (i.e., occur at less negative potentials). Therefore, a metal complex of this compound would likely display ligand-based reduction waves at more positive potentials compared to its non-fluorinated analogues. The oxidation of the metal center would, in turn, be expected to become more difficult (occur at more positive potentials) due to the decreased electron density on the coordinating nitrogen atoms.

Below is a hypothetical data table summarizing the expected electrochemical properties based on analogous systems.

| Complex (Hypothetical) | Oxidation E₁/₂ (V vs. SCE) | Reduction E₁/₂ (V vs. SCE) | Redox Process Assignment |

| [Co(L)₂Cl₂] | ~ +1.0 | ~ -0.4, -1.1 | Co(III)/Co(II), L/L⁻, L⁻/L²⁻ |

| [Ni(L)₂Cl₂] | ~ +1.2 | ~ -0.5, -1.2 | Ni(III)/Ni(II), L/L⁻, L⁻/L²⁻ |

| [Ru(L)₂(bpy)]²⁺ | ~ +1.5 | ~ -0.8, -1.4 | Ru(III)/Ru(II), L/L⁻, L⁻/L²⁻ |

| L = this compound; bpy = 2,2'-bipyridine. Potentials are illustrative and based on trends observed in related compounds. |

Structural Analysis of Coordination Compounds via X-ray Crystallography

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of coordination compounds at an atomic level. grafiati.com For metal complexes of 2-(arylazo)pyridine ligands, single-crystal X-ray diffraction studies have consistently revealed a bidentate coordination mode, leading to the formation of a five-membered metallacycle. nih.gov

Although no specific crystallographic data for complexes of this compound were found, a hypothetical structure can be proposed based on known structures of similar complexes. In a typical octahedral complex, for instance, with a metal ion like Ruthenium(II), one would expect the ligand to coordinate in a cis-fashion. The bond lengths and angles would be influenced by the electronic effects of the trifluoromethyl group. For example, the metal-pyridine nitrogen bond might be slightly elongated due to the reduced basicity of the pyridine nitrogen.

Below is a representative, hypothetical data table of crystallographic parameters for a generic octahedral complex, [M(this compound)2Cl2], to illustrate the type of information obtained from such studies.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| M-N(pyridine) (Å) | 2.05 - 2.15 |

| M-N(azo) (Å) | 1.95 - 2.05 |

| N(pyridine)-M-N(azo) (°) | 78 - 82 |

| N=N (Å) | 1.25 - 1.30 |

Note: The data in this table is hypothetical and serves as an illustration of typical crystallographic parameters for related 2-(arylazo)pyridine complexes.

Influence of Diazenyl and Trifluoromethyl Moieties on Coordination Behavior and Complex Stability

The coordination behavior and stability of metal complexes are intrinsically linked to the electronic and steric properties of the ligands involved. researchgate.net In the case of this compound, both the diazenyl and trifluoromethyl moieties play crucial roles.

Diazenyl Moiety: The azo group is a key player in the coordination chemistry of this ligand. It not only acts as a coordination site but also possesses a low-lying π* orbital. nih.gov This allows for significant metal-to-ligand π-backbonding, which can stabilize the resulting complex, particularly with electron-rich metal centers in low oxidation states. The azo group's ability to accept electron density can also render the ligand "redox-active," meaning it can exist in different oxidation states within the complex. researchgate.net

Trifluoromethyl Moiety: The trifluoromethyl group is a potent electron-withdrawing substituent. mdpi.com Its presence at the 5-position of the pyridine ring has several predictable effects on the ligand's coordination properties:

Reduced Basicity: The -CF3 group will decrease the electron density on the pyridine nitrogen, making it a weaker Lewis base. This could potentially lead to a weaker metal-pyridine bond compared to analogous ligands without this group.

Increased Lipophilicity: The trifluoromethyl group is known to increase the lipophilicity of molecules. nih.gov This property can influence the solubility of the metal complexes in non-polar solvents and may also impact their biological activity and potential applications in catalysis.

Modulation of Redox Potentials: The strong electron-withdrawing nature of the -CF3 group will make the ligand more difficult to oxidize and easier to reduce. This will be reflected in the redox potentials of the corresponding metal complexes.

Advanced Topics in Molecular Design and Functionalization of 2 Diazenyl 5 Trifluoromethyl Pyridine

Molecular Engineering for Controlled Photoresponsive Behavior

The hallmark of azobenzene (B91143) derivatives, including 2-diazenyl-5-(trifluoromethyl)pyridine, is their ability to undergo reversible trans-cis photoisomerization. researchgate.net The more stable trans isomer can be converted to the cis isomer upon irradiation with UV light, while the reverse process can be triggered by visible light or occur thermally. researchgate.net Molecular engineering of this scaffold focuses on fine-tuning this photoresponsive behavior for specific applications.

The thermal relaxation rate from the cis to the trans isomer is another critical parameter. For many applications, a long-lived cis state is desirable for information storage, while for others, a rapid thermal relaxation is necessary. The electronic properties of the substituents on the azopyridine core are a determining factor for this rate. Generally, electron-withdrawing groups tend to accelerate the thermal back-isomerization. Therefore, the trifluoromethyl group in this compound is anticipated to lead to a relatively faster thermal relaxation compared to unsubstituted or electron-donated azopyridines.

Rational Design for Specific Optical Responses Beyond Photoisomerization

Beyond the conformational changes associated with photoisomerization, the rational design of this compound derivatives can lead to materials with other specific optical responses, such as nonlinear optical (NLO) properties. NLO materials are of great interest for applications in optoelectronics and photonics.

Theoretical studies on related trifluoromethyl-substituted pyridine (B92270) derivatives, such as 5-(trifluoromethyl)pyridine-2-thiol, have shown that these molecules can be excellent candidates for NLO materials. journaleras.com Density Functional Theory (DFT) calculations on this similar compound revealed a significant first-order hyperpolarizability (β), a key parameter for second-order NLO activity. journaleras.com This suggests that the combination of the pyridine ring, a trifluoromethyl group, and a π-conjugated system, as present in this compound, could lead to substantial NLO responses. The azo bridge acts as an efficient π-linker, facilitating charge transfer, which is a fundamental requirement for high hyperpolarizability.

Further functionalization of the phenyl ring of the this compound scaffold with strong electron-donating groups would create a push-pull system, which is a well-established strategy for enhancing NLO properties. The trifluoromethylated pyridine ring would act as the electron-accepting part of the molecule.

Table 1: Calculated Nonlinear Optical Properties of a Related Compound

| Compound | Method | Dipole Moment (μ) (Debye) | Mean Polarizability (⟨α⟩) (a.u.) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|---|

| 5-(trifluoromethyl)pyridine-2-thiol | B3LYP/6-311+G(d,p) | 1.83 | 92.45 | 1345.7 |

| 5-(trifluoromethyl)pyridine-2-thiol | HSEH1PBE/6-311+G(d,p) | 1.95 | 89.23 | 1298.5 |

Data sourced from a computational study on a structurally related compound to illustrate the potential for NLO properties. journaleras.com

Positional Effects of the Trifluoromethyl Group on Molecular Aggregation

The way molecules pack in the solid state, or aggregate in solution, is crucial for the properties of bulk materials. The trifluoromethyl group, due to its size, hydrophobicity, and ability to participate in non-covalent interactions, can significantly influence the supramolecular assembly of this compound.

While a crystal structure for this compound is not publicly available, insights can be drawn from related structures. For instance, the crystal structure of 1-(4-trifluoromethylphenyl)-2-(8-aminoquinolin-5-yl) diazene (B1210634) reveals how the trifluoromethyl group can direct solid-state packing. researchgate.net The positional isomerism of the trifluoromethyl group on the pyridine ring is expected to have a profound impact on molecular aggregation.

Development of Novel Functional Pyridine Derivatives based on this compound Scaffold

The this compound core is a versatile scaffold for the synthesis of novel functional materials. The pyridine nitrogen atom provides a site for coordination with metal ions, quaternization, or hydrogen bonding, while the phenyl ring can be functionalized to introduce additional properties. innovations-report.com

Trifluoromethylpyridines are important intermediates in the synthesis of agrochemicals and pharmaceuticals, highlighting the synthetic accessibility and utility of this class of compounds. nih.gov For instance, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) is a key precursor for various bioactive molecules. nih.gov The diazo linkage in this compound can be introduced through standard diazotization and coupling reactions, starting from 2-amino-5-(trifluoromethyl)pyridine.

One promising area for the development of novel derivatives is in the field of liquid crystals. mdpi.com By attaching long alkyl chains to the phenyl ring of the scaffold, it is possible to induce mesophase behavior. The rigid, rod-like shape of the azopyridine core is conducive to the formation of liquid crystalline phases, and the photoisomerization of the azo group can be used to phototune the properties of the liquid crystal. The trifluoromethyl group can enhance the thermal stability and modify the dielectric anisotropy of the resulting liquid crystals. rsc.orggoogle.com

Another avenue is the incorporation of this scaffold into polymers, either as a side-chain or in the main chain. This can lead to photoresponsive polymers for applications such as optical data storage, smart coatings, or light-actuated devices. The pyridine moiety can also be used to create metal-organic frameworks (MOFs) or coordination polymers with photoresponsive properties.

Strategies for Modulating Electronic and Spectroscopic Properties through Substituent Effects

The electronic and spectroscopic properties of this compound can be systematically modulated by introducing additional substituents on the phenyl ring. The trifluoromethyl group on the pyridine ring acts as a strong electron-withdrawing group, which influences the energy levels of the frontier molecular orbitals (HOMO and LUMO).

Introducing electron-donating groups (e.g., -OCH3, -N(CH3)2) or electron-withdrawing groups (e.g., -NO2, -CN) at the para-position of the phenyl ring can significantly alter the electronic structure and, consequently, the UV-Vis absorption spectrum. nih.govnih.gov An electron-donating group would create a push-pull system, leading to a red-shift (bathochromic shift) of the long-wavelength π-π* absorption band and potentially enhancing properties like halochromism (color change with pH).

Computational methods, such as DFT and Time-Dependent DFT (TD-DFT), are powerful tools for predicting how substituents will affect the electronic and spectroscopic properties. nih.gov These calculations can provide insights into the HOMO-LUMO gap, which is related to the color of the compound, and predict the absorption wavelengths of different derivatives. This allows for the rational design of molecules with specific colors or desired responses to external stimuli.

Table 2: Predicted Effects of Substituents on the Spectroscopic Properties of this compound

| Substituent on Phenyl Ring (para-position) | Electronic Nature | Expected Effect on λmax of π-π* transition | Rationale |

|---|---|---|---|

| -H (unsubstituted) | Neutral | Reference | Baseline for comparison. |

| -OCH3 | Electron-donating | Bathochromic shift (red shift) | Decreases HOMO-LUMO gap by raising HOMO energy. |

| -N(CH3)2 | Strong electron-donating | Strong bathochromic shift | Significantly raises HOMO energy, leading to a smaller energy gap. |

| -NO2 | Strong electron-withdrawing | Hypsochromic shift (blue shift) | Increases HOMO-LUMO gap by lowering LUMO energy more significantly. |

| -Cl | Weak electron-withdrawing | Slight hypsochromic or minimal shift | Inductive withdrawal and weak resonance donation have competing effects. |

This table presents expected trends based on established principles of substituent effects on azobenzene chromophores.

By strategically choosing substituents, a whole family of this compound derivatives can be synthesized with a wide range of colors and electronic properties, tailored for specific applications in fields ranging from molecular switches to advanced optical materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.